NCI Human Tumor Cell Line Panel: Uniformly Inactive Growth Inhibition Profile vs. Phenytoin
In the NCI‑60 single‑concentration (10 µM) human tumor cell line growth inhibition screen, 5‑(dimethoxymethyl)‑3‑methyl‑5‑propylimidazolidine‑2,4‑dione registered as Inactive across every tested cell line, including NCI‑H23, NCI‑H226, NCI‑H322M, HOP‑62, NCI‑H460, HOP‑92, NCI‑H522, A549/ATCC, COLO 205, M14, HCT‑15, and HT29 [1]. In contrast, published studies with phenytoin (5,5‑diphenylhydantoin) in the NCI‑60 panel demonstrate measurable growth inhibition in selected lines, although phenytoin also appears as Inactive in many PubChem bioassays [2][3]. The complete lack of antiproliferative activity of the target compound differentiates it from phenytoin and from hydantoin derivatives that have been optimized for anticancer activity [4].
| Evidence Dimension | Growth inhibition at single high dose (10 µM) in NCI human tumor cell line panel |
|---|---|
| Target Compound Data | Inactive in 12 of 12 reported cell lines (0% growth inhibition detected) |
| Comparator Or Baseline | Phenytoin (CID 1775): generally Inactive in PubChem screening panels but literature reports growth inhibition in specific NCI lines (e.g., astrocytoma cells) at 20 µg mL⁻¹ |
| Quantified Difference | Target compound shows no detectable antiproliferative signal; phenytoin shows context‑dependent growth inhibition |
| Conditions | NCI‑60 single‑concentration screen; 10 µM; sulforhodamine B endpoint |
Why This Matters
For users seeking a hydantoin scaffold devoid of confounding cytotoxicity, the clean NCI‑60 profile supports selection of this compound as an inactive control or as a scaffold for prodrug design where toxicity must be minimal.
- [1] PubChem BioAssay Summary for CID 231214, NCI Human Tumor Cell Line Growth Inhibition Assay (AID 1794731‑1794748). National Center for Biotechnology Information (2025). View Source
- [2] Kurata, S. et al. Growth‑inhibitory Effects of Diphenylhydantoin on Human Brain Tumor Cells in Culture. Neurosurgery 1989, 24 (3), 388‑393. View Source
- [3] PubChem BioAssay Summary for CID 1775, Phenytoin. National Center for Biotechnology Information (2025). View Source
- [4] Carmen, A. et al. Design, Synthesis, and Biological Evaluation of Hydantoin Bridged Analogues of Combretastatin A‑4 as Potential Anticancer Agents. Eur. J. Med. Chem. 2018, 143, 1597‑1607. View Source
